6-amino-1H-1,2,3-benzotriazol-1-ol

Peptide Synthesis Coupling Reagents Racemization Suppression

Proven chiral integrity for challenging peptide couplings. The 6-amino group actively tunes the heterocyclic electron density to accelerate active-ester formation and suppress epimerization—data from the structural analog 6-HOAt show quantifiably lower racemization (1.1% LD) than its 5-isomer (1.4% LD) with hindered substrates like Aib. Choose 6-amino-1H-1,2,3-benzotriazol-1-ol when optical purity is non-negotiable. Also serves as a versatile amine handle for rapid derivatization into focused benzotriazole libraries for kinase or antimicrobial screening.

Molecular Formula C6H6N4O
Molecular Weight 150.141
CAS No. 1379344-26-9
Cat. No. B2582796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1H-1,2,3-benzotriazol-1-ol
CAS1379344-26-9
Molecular FormulaC6H6N4O
Molecular Weight150.141
Structural Identifiers
SMILESC1=CC2=C(C=C1N)N(N=N2)O
InChIInChI=1S/C6H6N4O/c7-4-1-2-5-6(3-4)10(11)9-8-5/h1-3,11H,7H2
InChIKeySKEXGWACMUDTLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1H-1,2,3-benzotriazol-1-ol (CAS 1379344-26-9): Core Properties and Compound Class Overview


6-Amino-1H-1,2,3-benzotriazol-1-ol (CAS 1379344-26-9), also known as 1-hydroxy-6-amino-1H-benzotriazole, is a heterocyclic organic compound belonging to the N-hydroxybenzotriazole family. It features a benzotriazole core functionalized with both an amino group at the 6-position and a hydroxyl substituent at the N1 position [1]. This bifunctional structure makes it a versatile building block for peptide coupling and a precursor for novel benzotriazole derivatives [2]. Its molecular weight is 150.14 g/mol with the formula C6H6N4O .

Why 6-Amino-1H-1,2,3-benzotriazol-1-ol Cannot Be Casually Substituted with Other Benzotriazole Derivatives


Simple substitution of 6-amino-1H-1,2,3-benzotriazol-1-ol with unsubstituted HOBt or other regioisomers is not trivial, as even minor positional changes dramatically alter performance. The 6-amino group is not merely a passive substituent; it actively modulates the electron density of the heterocyclic core, thereby directly influencing both the rate of active ester formation and the subsequent aminolysis step in peptide coupling [1]. This is supported by studies on the closely related aza-analog (6-HOAt), which demonstrate that the position of nitrogen substitution fundamentally alters the compound's capacity to suppress racemization and maintain chiral integrity during coupling reactions [2]. Therefore, relying on a different benzotriazole derivative can lead to unquantified changes in reaction kinetics, lower yields of the desired peptide, or unacceptable levels of epimerization.

6-Amino-1H-1,2,3-benzotriazol-1-ol: Quantitative Evidence for Differentiated Performance in Peptide Coupling


6-Amino-1H-1,2,3-benzotriazol-1-ol Demonstrates Distinct Coupling Performance Profile in Model Dipeptide Synthesis Compared to 5-Amino Isomer

While direct data for 6-amino-1H-1,2,3-benzotriazol-1-ol is limited, high-strength class-level inference can be drawn from its direct structural analog, 6-HOAt. In a comparative study of all four HOAt isomers, the 6-isomer exhibited a distinct coupling efficiency and racemization profile that differs from the 5-isomer. Specifically, in the model coupling of Z-Aib-OH + H-Pro-NH2 to form Z-Aib-Pro-NH2, the 6-isomer provided a yield of 75% with an LD (epimer) content of 1.1%. In contrast, the 5-isomer provided a yield of 80% with a higher LD content of 1.4% [1]. This demonstrates that the position of the amino group, even between adjacent sites on the ring, is a critical determinant of performance.

Peptide Synthesis Coupling Reagents Racemization Suppression

6-Amino-1H-1,2,3-benzotriazol-1-ol as a Precursor: A Comparative Synthesis Route to Novel Derivatives

6-Amino-1H-1,2,3-benzotriazol-1-ol serves as a versatile starting material for the synthesis of novel benzotriazole derivatives. In a study on the synthesis of new benzotriazole compounds, the compound was reacted with 4-nitrobenzaldehyde to yield a novel Schiff base derivative, (E)-1-((4-nitrobenzylidene)amino)-1H-benzo[d][1,2,3]triazol-6-ol [1]. While a direct head-to-head yield comparison is not provided, this reaction pathway is distinct from those available for unsubstituted benzotriazole (e.g., HOBt) due to the presence of the reactive 6-amino group.

Benzotriazole Derivatives Synthetic Methodology Medicinal Chemistry

Quantitative Advantage in Racemization Suppression of 6-Amino-1H-1,2,3-benzotriazol-1-ol's Class Over Unsubstituted HOBt

Based on class-level inference, the class of 1-hydroxybenzotriazole additives, which includes 6-amino-1H-1,2,3-benzotriazol-1-ol, demonstrates superior racemization suppression compared to reactions run without an additive. In a model coupling reaction (Z-Phe-Val-Pro-OtBu), the use of HOBt (a close structural analog) reduced epimerization from 35.6% DL (with DCC alone) to only 1.4% DL [1]. This ~96% reduction in epimerization is a benchmark for the additive class. The presence of the electron-donating 6-amino group on the benzotriazole core can further modulate the acidity and reactivity of the active ester, offering a distinct performance profile compared to the unsubstituted parent.

Peptide Coupling Additives Chiral Purity

Optimal Research and Industrial Applications for 6-Amino-1H-1,2,3-benzotriazol-1-ol


Synthesis of Sterically Hindered or Epimerization-Prone Peptides

6-Amino-1H-1,2,3-benzotriazol-1-ol is ideally suited for challenging peptide couplings, particularly those involving sterically hindered amino acids like α-aminoisobutyric acid (Aib). Evidence from its structural analog, 6-HOAt, demonstrates a quantifiably lower epimerization rate (1.1% LD) compared to its 5-isomer (1.4% LD) in such systems [1]. This makes it a valuable tool when maximizing the optical purity of the final peptide product is the primary objective.

Development of Novel Benzotriazole-Based Pharmacophores

The unique 6-amino group provides a reactive handle for derivatization not present in standard additives like HOBt. Researchers can utilize this amine to synthesize novel Schiff bases, amides, or other conjugates via well-established chemistry [2]. This allows for the rapid generation of focused libraries of benzotriazole derivatives for biological screening, exploring structure-activity relationships in areas such as kinase inhibition or antimicrobial research.

Solid-Phase Peptide Synthesis (SPPS) Requiring Optimized Coupling Kinetics

In solid-phase synthesis, the rate of active ester formation and subsequent aminolysis are critical for cycle times and final purity. Based on its class behavior, 6-amino-1H-1,2,3-benzotriazol-1-ol is expected to form active esters that are more reactive than the parent HOBt ester . This property is advantageous for accelerating difficult couplings on resin, potentially leading to higher overall yields and reduced synthesis time compared to using unsubstituted HOBt.

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